molecular formula C51H72N18O11S2 B3029889 AC-D-Arg-cys-glu-his-D-phe-arg-trp-cys-NH2 CAS No. 819048-44-7

AC-D-Arg-cys-glu-his-D-phe-arg-trp-cys-NH2

Cat. No.: B3029889
CAS No.: 819048-44-7
M. Wt: 1177.4 g/mol
InChI Key: ZUGUOZWTPYJYJW-ZSTGMXRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound AC-D-Arg-cys-glu-his-D-phe-arg-trp-cys-NH2 is a cyclic peptide with a specific sequence of amino acids. This compound is known for its potential applications in various fields, including medicinal chemistry and biological research. The cyclic structure of this peptide is stabilized by a disulfide bridge between the cysteine residues, which enhances its stability and bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AC-D-Arg-cys-glu-his-D-phe-arg-trp-cys-NH2 typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The disulfide bridge is formed by oxidizing the thiol groups of the cysteine residues. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this peptide may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The use of advanced purification techniques, such as preparative HPLC, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

AC-D-Arg-cys-glu-his-D-phe-arg-trp-cys-NH2 can undergo various chemical reactions, including:

    Oxidation: Formation of the disulfide bridge between cysteine residues.

    Reduction: Breaking of the disulfide bridge to yield free thiol groups.

    Substitution: Modification of specific amino acid residues to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Typically performed using mild oxidizing agents such as iodine or air oxidation.

    Reduction: Achieved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Involves the use of specific reagents to modify amino acid side chains, such as acylation or alkylation agents.

Major Products Formed

    Oxidation: Formation of the cyclic peptide with a disulfide bridge.

    Reduction: Linear peptide with free thiol groups.

    Substitution: Modified peptides with altered side chains.

Scientific Research Applications

AC-D-Arg-cys-glu-his-D-phe-arg-trp-cys-NH2 has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its potential as a bioactive peptide with applications in cell signaling and receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including metabolic disorders and cancer.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of AC-D-Arg-cys-glu-his-D-phe-arg-trp-cys-NH2 involves its interaction with specific molecular targets, such as G protein-coupled receptors (GPCRs). The peptide binds to these receptors, triggering a cascade of intracellular signaling pathways that result in various biological effects. The disulfide bridge enhances the peptide’s stability and binding affinity, making it a potent agonist or antagonist for its target receptors.

Comparison with Similar Compounds

Similar Compounds

    Setmelanotide: A cyclic peptide with a similar structure, used as a melanocortin receptor agonist.

    Bremelanotide: Another cyclic peptide with therapeutic applications in sexual dysfunction.

    NDP-MSH: A synthetic analog of alpha-melanocyte-stimulating hormone, used in research and clinical settings.

Uniqueness

AC-D-Arg-cys-glu-his-D-phe-arg-trp-cys-NH2 is unique due to its specific amino acid sequence and the presence of D-amino acids, which enhance its stability and bioactivity. The disulfide bridge further contributes to its structural integrity and functional properties, making it a valuable compound for various scientific and medical applications.

Properties

IUPAC Name

(4S)-4-[[(2R)-2-[[(2R)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H72N18O11S2/c1-27(70)62-33(13-7-17-58-50(53)54)43(74)69-40(25-82)49(80)64-35(15-16-41(71)72)45(76)67-38(21-30-23-57-26-61-30)48(79)65-36(19-28-9-3-2-4-10-28)46(77)63-34(14-8-18-59-51(55)56)44(75)66-37(47(78)68-39(24-81)42(52)73)20-29-22-60-32-12-6-5-11-31(29)32/h2-6,9-12,22-23,26,33-40,60,81-82H,7-8,13-21,24-25H2,1H3,(H2,52,73)(H,57,61)(H,62,70)(H,63,77)(H,64,80)(H,65,79)(H,66,75)(H,67,76)(H,68,78)(H,69,74)(H,71,72)(H4,53,54,58)(H4,55,56,59)/t33-,34+,35+,36-,37+,38+,39+,40+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGUOZWTPYJYJW-ZSTGMXRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CS)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CS)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H72N18O11S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1177.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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